N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a furan ring, a benzodioxine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, including the formation of the furan ring, the benzodioxine moiety, and the sulfonamide group. One common approach is to start with the synthesis of the furan ring through the cyclization of appropriate precursors. The benzodioxine moiety can be synthesized via a series of reactions involving the formation of a dioxane ring followed by sulfonation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzodioxine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan and benzodioxine moieties can interact with cellular receptors and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-phosphonate
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group provides strong binding affinity to certain enzymes, while the furan and benzodioxine moieties contribute to its overall stability and reactivity .
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-11(8-12-4-5-19-10-12)16-22(17,18)13-2-3-14-15(9-13)21-7-6-20-14/h2-5,9-11,16H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFATAWUNNLVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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